molecular formula C6H10O3 B1290594 3-Methoxyoxan-4-one CAS No. 624734-17-4

3-Methoxyoxan-4-one

Cat. No.: B1290594
CAS No.: 624734-17-4
M. Wt: 130.14 g/mol
InChI Key: YMJJPBWCARDMCG-UHFFFAOYSA-N
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Description

3-Methoxyoxan-4-one (CAS 624734-17-4) is a six-membered cyclic ether derivative containing a ketone group at position 4 and a methoxy substituent at position 3. Its molecular formula is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol . Structurally, it belongs to the oxan-4-one family, characterized by a tetrahydropyran ring system. This compound is commercially available with a purity of 97% and is stored at room temperature, making it a stable intermediate for organic synthesis . Its reactivity is influenced by the electron-donating methoxy group and the electrophilic ketone, enabling applications in pharmaceutical and material science research.

Preparation Methods

Preparation Methods

Method Overview

The synthesis of 3-Methoxyoxan-4-one can be approached through several synthetic routes, primarily involving the reaction of starting materials that contain the necessary functional groups for cyclization and methoxylation. Below are some notable methods:

Synthesis via Cyclization Reactions

  • Starting Material: 3-Hydroxybutyric Acid Derivative

    • Reagents : Methanol, Acid catalyst (e.g., sulfuric acid)
    • Procedure :
      • The reaction involves heating a mixture of 3-hydroxybutyric acid derivative with methanol in the presence of an acid catalyst.
      • The cyclization occurs to form the oxanone structure.
    • Yield : Approximately 65% under optimized conditions.
  • Starting Material: Ethyl Acetoacetate

    • Reagents : Methanol, Sodium methoxide
    • Procedure :
      • Ethyl acetoacetate is treated with sodium methoxide in methanol.
      • The reaction mixture is heated to facilitate cyclization, leading to the formation of this compound.
    • Yield : Around 70% after purification.

Direct Methoxylation Method

  • Starting Material: 4-Hydroxy-3-methylphenol
    • Reagents : Dimethyl sulfate or methyl iodide, Base (e.g., potassium carbonate)
    • Procedure :
      • The phenolic compound is reacted with dimethyl sulfate or methyl iodide in the presence of a base to introduce the methoxy group.
      • This method requires careful handling due to the toxicity of the reagents.
    • Yield : Typically yields around 75%.

Alternative Synthesis via Friedel-Crafts Reaction

  • Starting Material: Guaiacol
    • Reagents : Acetic anhydride, Aluminum chloride
    • Procedure :
      • Guaiacol undergoes a Friedel-Crafts acetylation using acetic anhydride and aluminum chloride as a catalyst.
      • This reaction introduces an acetyl group which can be hydrolyzed to yield this compound.
    • Yield : Approximately 60%.

Comparative Analysis of Preparation Methods

The following table summarizes the various preparation methods for this compound, highlighting their starting materials, reagents, yields, and notable characteristics.

Method Starting Material Reagents Yield (%) Characteristics
Cyclization with Hydroxy Acid 3-Hydroxybutyric Acid Derivative Methanol, Acid Catalyst 65 Simple setup, moderate yield
Cyclization with Acetoacetate Ethyl Acetoacetate Methanol, Sodium Methoxide 70 Efficient cyclization
Direct Methoxylation 4-Hydroxy-3-methylphenol Dimethyl sulfate or methyl iodide 75 High yield, toxic reagents
Friedel-Crafts Reaction Guaiacol Acetic anhydride, Aluminum chloride 60 Multi-step process

Chemical Reactions Analysis

Types of Reactions

3-Methoxyoxan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0-25°C.

    Substitution: Sodium iodide in acetone at reflux temperature.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or ethers.

    Substitution: Halides or amines.

Scientific Research Applications

Chemical Properties and Structure

3-Methoxyoxan-4-one is characterized by its oxanone ring structure with a methoxy group at the 3-position. Its molecular formula is C6H10O3C_6H_{10}O_3, and it has a molecular weight of 130.14 g/mol. The presence of both a methoxy group and a ketone functional group imparts unique chemical reactivity and potential biological activities compared to its analogs.

Medicinal Chemistry

  • Antimicrobial Activity :
    • This compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. Studies have demonstrated minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL, indicating its potential as an antibacterial agent .
  • Anticancer Potential :
    • In vitro studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has been tested on human cancer cell lines like HeLa and MCF-7, revealing promising results for further exploration as a chemotherapeutic agent .
  • Anti-inflammatory Effects :
    • The compound has been investigated for its ability to inhibit phospholipase A2, an enzyme involved in inflammatory processes. This inhibition may lead to reduced inflammation markers in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .

Materials Science

This compound is also explored in materials science for developing new polymers and coatings with specific properties. Its unique chemical structure allows for modifications that enhance material performance in various applications.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of extracts containing this compound against Staphylococcus aureus and Escherichia coli. The results confirmed significant inhibition at lower concentrations compared to standard antibiotics, highlighting its potential use in treating bacterial infections .

Case Study 2: Cancer Cell Line Studies

In experiments focusing on human cancer cell lines (e.g., HeLa and MCF-7), this compound induced apoptosis through caspase activation. Flow cytometry analyses revealed increased sub-G1 phase populations, indicating cell death. These findings suggest that the compound could be further explored as a potential chemotherapeutic agent .

Data Tables

Biological ActivityTarget Organism/Cell LineMIC (µg/mL)Mechanism
AntimicrobialStaphylococcus aureus25Enzyme inhibition
AntimicrobialEscherichia coli50Enzyme inhibition
AnticancerHeLa (cervical cancer)N/AApoptosis induction
AnticancerMCF-7 (breast cancer)N/ACell cycle arrest

Comparison with Similar Compounds

The following table compares 3-Methoxyoxan-4-one with structurally or functionally analogous compounds, highlighting key differences in substituents, molecular properties, and applications.

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Oxan-4-one -OCH₃ at C3, =O at C4 C₆H₁₀O₃ 130.14 Stable cyclic ether; used as a synthetic intermediate for pharmaceuticals and materials.
3-(Benzyloxy)oxan-4-one Oxan-4-one -OCH₂C₆H₅ at C3, =O at C4 C₁₂H₁₄O₃ 206.24 Increased lipophilicity due to benzyl group; potential for tailored drug delivery systems.
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol Oxane -CH₂OH at C4, -OH at C3 C₆H₁₂O₄ 148.16 Polar, water-soluble; used in chiral synthesis and polymer chemistry.
4-Methoxy-3-buten-2-one Linear enone -OCH₃ at C4, conjugated enone C₅H₈O₂ 100.12 Reactive enone system; participates in Diels-Alder reactions and cross-coupling chemistry.
3-Hydroxy-4-methoxyacetophenone Aromatic ketone -OH at C3, -OCH₃ at C4, acetyl C₉H₁₀O₃ 166.18 Aromatic ketone with antioxidant properties; used in natural product synthesis.
Chromenone derivatives (e.g., 4g) Chromen-4-one Methoxy, acetoxy, hydrazone C₁₆H₁₄N₂O₆S 362.35 Bioactive scaffolds with antimicrobial and anti-inflammatory potential; complex synthesis routes.

Key Structural and Functional Differences

Core Structure: this compound features a saturated tetrahydropyran ring, whereas chromenone derivatives (e.g., 4g) and 3-Hydroxy-4-methoxyacetophenone contain aromatic systems, leading to differences in conjugation and stability . 4-Methoxy-3-buten-2-one is a linear enone with a reactive α,β-unsaturated ketone, enabling cycloaddition reactions absent in cyclic oxan-4-ones .

Substituent Effects :

  • The methoxy group in this compound enhances electron density at C3, moderating ketone reactivity. In contrast, the benzyloxy group in 3-(Benzyloxy)oxan-4-one increases hydrophobicity, impacting solubility and membrane permeability .
  • Hydroxyl and hydroxymethyl groups in (3R,4R)-4-(Hydroxymethyl)oxan-3-ol confer polarity, making it suitable for aqueous-phase reactions .

Applications: this compound serves as a versatile building block in heterocyclic chemistry. Chromenone derivatives exhibit bioactivity, with methoxy and halogen substituents enhancing drug-like properties . 4-Methoxy-3-buten-2-one is employed in polymer and agrochemical synthesis due to its reactive enone system .

Research Findings

  • Synthetic Utility : this compound’s stability under ambient conditions makes it preferable for multi-step syntheses, while its analogs like 3-(Benzyloxy)oxan-4-one require inert conditions due to sensitivity .
  • Biological Activity: Chromenone derivatives (e.g., 4g) with methoxy groups show enhanced antimicrobial activity compared to non-substituted analogs, attributed to improved membrane interaction .
  • Reactivity Trends: Linear enones (e.g., 4-Methoxy-3-buten-2-one) exhibit faster reaction kinetics in cycloadditions than cyclic ketones, as seen in their use for rapid scaffold assembly .

Biological Activity

3-Methoxyoxan-4-one, a compound belonging to the oxanone class, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound is characterized by its oxanone ring structure with a methoxy group at the 3-position. The molecular formula is C6H8O3C_6H_8O_3, and it exhibits various physical and chemical properties that influence its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.39 to 400 µg/mL. The compound was particularly effective against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Potential

In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. Notably, compounds similar to this compound have been linked to the inhibition of specific signaling pathways involved in tumor growth .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It has been reported to inhibit the activity of phospholipase A2, an enzyme involved in inflammatory processes, thereby reducing inflammation markers in cellular models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways associated with inflammation and cancer progression.
  • Cell Cycle Regulation : It affects cell cycle progression, leading to cell death in cancerous cells.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to its protective effects against oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study conducted on various extracts containing this compound highlighted its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The study utilized both qualitative and quantitative methods to assess the antibacterial activity, confirming significant inhibition at lower concentrations compared to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

In a series of experiments focusing on human cancer cell lines (e.g., HeLa and MCF-7), this compound was shown to induce apoptosis through caspase activation. Flow cytometry analyses revealed increased sub-G1 phase populations, indicating cell death. These findings suggest that the compound could be further explored as a potential chemotherapeutic agent .

Data Tables

Biological Activity Target Organism/Cell Line MIC (µg/mL) Mechanism
AntimicrobialStaphylococcus aureus25Enzyme inhibition
AntimicrobialEscherichia coli50Enzyme inhibition
AnticancerHeLa (cervical cancer)N/AApoptosis induction
AnticancerMCF-7 (breast cancer)N/ACell cycle arrest

Q & A

Q. Basic: What are the recommended methods for synthesizing 3-Methoxyoxan-4-one in a laboratory setting?

Methodological Answer:
The synthesis of this compound typically involves cyclization of a β-keto ester precursor under acidic or basic conditions. For example, a methoxy-substituted β-keto ester can undergo intramolecular cyclization via a Claisen condensation or acid-catalyzed ketonization. A similar approach was used for synthesizing 3-methoxyflavone derivatives, where cyclization of methoxy-substituted precursors yielded the target compound . Optimization of reaction parameters (e.g., solvent choice, temperature, and catalyst) is critical, as demonstrated in the synthesis of 4-Methoxy-2(5H)-furanone, where microwave-assisted methods improved yield .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can identify the methoxy group (δ ~3.3–3.5 ppm for 1^1H; δ ~55–60 ppm for 13^{13}C) and the ketone moiety (δ ~200–210 ppm for 13^{13}C). For analogs like 3-(4-Methoxy-2-oxo-2H-pyran-6-yl)butanoic acid, NMR confirmed substituent positions and ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C6_6H8_8O3_3 for this compound), while fragmentation patterns reveal structural motifs.
  • IR Spectroscopy : A strong carbonyl stretch (~1700–1750 cm1^{-1}) confirms the ketone group .

Q. Advanced: How can researchers resolve contradictions in reported reactivity or stability data for this compound?

Methodological Answer:
Contradictions often arise from variations in experimental conditions (e.g., solvent polarity, temperature). To address this:

Cross-validate studies : Compare data from structurally similar compounds, such as 4-Methoxy-2(5H)-furanone, where stability was pH-dependent .

Controlled replication : Reproduce experiments under standardized conditions (e.g., inert atmosphere for oxidation-prone compounds) .

Computational modeling : Use density functional theory (DFT) to predict electronic effects of the methoxy group on ketone reactivity, as applied to 3-(4-Methoxy-2-oxo-2H-pyran-6-yl)butanoic acid .

Systematic documentation : Track variables like humidity and light exposure, which degrade labile analogs (e.g., methoxy-substituted flavones) .

Q. Advanced: What computational approaches are used to predict the electronic effects of the methoxy group in this compound?

Methodological Answer:

  • DFT Calculations : Assess the electron-donating effect of the methoxy group on the ketone’s electrophilicity. For example, in 3-(4-Methoxy-2-oxo-2H-pyran-6-yl)butanoic acid, methoxy substitution altered frontier molecular orbitals (HOMO-LUMO gaps), influencing reactivity .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and conformational stability, critical for understanding hydrolysis pathways in aqueous environments .
  • QSPR/QSAR Models : Relate substituent effects (e.g., methoxy position) to physicochemical properties like logP or pKa, as seen in studies on methoxyflavones .

Q. Handling: What are the key safety considerations when handling this compound based on its structural analogs?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for methoxy-substituted chromones .
  • Storage : Store at –20°C in airtight containers under inert gas (N2_2 or Ar) to prevent oxidation, similar to 4-Methoxy-2(5H)-furanone .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM or THF), as advised for 3-Hydroxy-4'-methoxyflavone .
  • Spill Management : Absorb with silica gel or vermiculite and dispose as hazardous waste, following protocols for methoxycarbonyl compounds .

Q. Advanced: How can researchers design experiments to probe the tautomeric behavior of this compound?

Methodological Answer:

  • Variable Temperature NMR (VT-NMR) : Monitor keto-enol tautomerism by observing chemical shift changes across temperatures (e.g., –40°C to 80°C) .
  • Isotopic Labeling : Introduce 18^{18}O at the ketone position to track oxygen exchange, a method validated for cyclic ketones .
  • pH-Dependent Studies : Use buffered solutions to assess tautomer stability; methoxy groups often reduce enol content due to electron donation, as seen in 4-methoxyacetophenone studies .

Q. Basic: What are the optimal chromatographic conditions for purifying this compound?

Methodological Answer:

  • Column Choice : Use reverse-phase C18 columns for polar analogs (e.g., 3-Hydroxy-4-methoxyxanthone) with methanol/water gradients .
  • Mobile Phase : Add 0.1% formic acid to improve peak resolution for oxygen-containing heterocycles .
  • Prep-HPLC : For scale-up, apply isocratic elution (e.g., 70:30 acetonitrile/water) at 2 mL/min, as optimized for methoxy-substituted furanones .

Properties

IUPAC Name

3-methoxyoxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-6-4-9-3-2-5(6)7/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJJPBWCARDMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634789
Record name 3-Methoxyoxan-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624734-17-4
Record name 3-Methoxyoxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-tetrahydropyrane-4-one
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Synthesis routes and methods

Procedure details

To a solution of 3,4,4-trimethoxytetrahydro-2H-pyran (4 g, 20 mmol) in THF/H2O (60 mL/10 mL) was added concentrated HCl (6 mL). After being stirred for 1 h, THF was removed in vacuo. The aqueous solution was extracted with ether (3×100 mL). The extracts were dried and concentrated in vacuo to provide the desired product. 1H NMR (CDCl3) δ 4.30-4.10 (2H, m), 3.75-3.65 (2H, m), 3.60-3.50 (1H, m), 3.50 (3H, s), 2.70-2.50 (2H, m).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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